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Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191 Get Quote

A detailed examination of the safety profiles of two distinct therapeutic modalities for metastatic

castration-resistant prostate cancer (mCRPC).

This guide provides a comprehensive comparison of the safety profiles of CBP-1018, a first-in-

class bi-ligand drug conjugate, and Lutetium-177 vipivotide tetraxetan (marketed as

Pluvicto™), a radioligand therapy. Both agents represent significant advancements in the

treatment of metastatic castration-resistant prostate cancer (mCRPC) and share the common

feature of targeting the prostate-specific membrane antigen (PSMA). This analysis is intended

for researchers, scientists, and drug development professionals to facilitate an objective

understanding of the potential adverse effects associated with these novel therapies.

Overview of Therapeutic Agents
CBP-1018 is an investigational bi-ligand drug conjugate that targets both PSMA and folate

receptor alpha (FRα).[1] It delivers a cytotoxic payload, monomethyl auristatin E (MMAE),

directly to tumor cells expressing these antigens.[1] MMAE is a microtubule inhibitor, and its

targeted delivery aims to enhance anti-tumor efficacy while minimizing systemic toxicity.[1][2]

Lutetium-177 vipivotide tetraxetan is an approved radioligand therapy that targets PSMA.[3] It

consists of a PSMA-binding ligand coupled to a beta-emitting radionuclide, Lutetium-177.[4]

Upon binding to PSMA-expressing cells, the emitted radiation induces DNA damage and

subsequent cell death.[4]
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Comparative Safety Profile
The safety profiles of CBP-1018 and Lutetium-177 vipivotide tetraxetan have been evaluated in

clinical trials. The following tables summarize the treatment-related adverse events (TRAEs)

observed with each agent.

Table 1: Treatment-Related Adverse Events for CBP-
1018 in Patients with mCRPC

Adverse Event
Category

Grade 1-2
TRAEs

Grade ≥3
TRAEs

TRAEs
Leading to
Dose
Reduction

TRAEs
Leading to
Discontinuatio
n

Hematologic

Neutrophil

decrease

(29.5%), WBC

decrease

(19.7%),

Lymphocyte

decrease

(11.5%)[5]

8.3% (10/120

patients)[6]

4.2% (5/120

patients)[6]

Non-Hematologic

Peripheral

neuropathy

(11.7%, all G1)

[6], Visual acuity

reduction (1

patient, G1)[6]

Data from a Phase I/II study in heavily treated mCRPC patients.[5][6] It's important to note that

in the dose-escalation phase of a Phase 1 study, no dose-limiting toxicities (DLTs) were

observed.[5]

Table 2: Most Common Adverse Reactions for Lutetium-
177 Vipivotide Tetraxetan

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15605191?utm_src=pdf-body
https://www.benchchem.com/product/b15605191?utm_src=pdf-body
https://www.benchchem.com/product/b15605191?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5047
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5047
https://ascopubs.org/doi/10.1200/JCO.2025.43.5_suppl.161
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.5047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Reaction Any Grade Grade 3-4

Fatigue 43%[4] 5.9%[7]

Dry Mouth 39%[4]

Nausea 35%[4]

Anemia 32%[4] 12.9%[7]

Decreased Appetite 21%[4]

Constipation 20%[4]

Thrombocytopenia 7.9%[7]

Lymphopenia 7.8%[7]

Data from the pivotal VISION clinical trial.[4][7]

Experimental Protocols
CBP-1018 Phase I/II Study Design
The safety and preliminary efficacy of CBP-1018 were evaluated in a multi-center, open-label,

non-randomized Phase I/II study in patients with advanced solid tumors, including a cohort of

heavily treated mCRPC patients.[1][6]

Phase Ia (Dose Escalation): This phase aimed to determine the maximum tolerated dose

(MTD) and recommended Phase II dose (RP2D). CBP-1018 was administered intravenously

every two weeks.[1] An accelerated titration design was used at lower doses, followed by a

conventional 3+3 design at higher doses.[1]

Phase Ib/II (Dose Expansion): Patients were enrolled in specific cohorts, including mCRPC,

to further evaluate the safety, tolerability, and anti-tumor activity at the RP2D.[1]

Safety Assessments: Safety was the primary objective and was assessed by monitoring and

grading adverse events according to the Common Terminology Criteria for Adverse Events

(CTCAE).[6] Dose-limiting toxicities were evaluated in the dose-escalation phase.[5]
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Lutetium-177 Vipivotide Tetraxetan (VISION) Trial Design
The approval of Lutetium-177 vipivotide tetraxetan was based on the results of the VISION

trial, a Phase III, open-label, randomized study.[3]

Patient Population: The trial enrolled patients with PSMA-positive mCRPC who had

previously been treated with at least one androgen receptor pathway inhibitor and one or two

taxane regimens.[3]

Treatment Arms: Patients were randomized to receive either Lutetium-177 vipivotide

tetraxetan plus best standard of care (BSoC) or BSoC alone.[4] Lutetium-177 vipivotide

tetraxetan was administered intravenously every 6 weeks for up to 6 cycles.[3]

Safety Assessments: Adverse events were monitored throughout the study and graded using

CTCAE.[8] The primary safety endpoints included the incidence and severity of adverse

events.

Mechanism of Action and Associated Pathways
The distinct mechanisms of action of CBP-1018 and Lutetium-177 vipivotide tetraxetan are

crucial to understanding their safety profiles.

CBP-1018 Signaling Pathway

CBP-1018
(Bi-ligand Drug Conjugate)

PSMA Receptor

FRα Receptor

Receptor-Mediated
Endocytosis Lysosome MMAE Release Microtubule Disruption Apoptosis
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Caption: CBP-1018 binds to PSMA and FRα, leading to internalization and release of MMAE,

which disrupts microtubules and induces apoptosis.
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Lutetium-177 Vipivotide Tetraxetan Signaling Pathway
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Vipivotide Tetraxetan PSMA Receptor Binding Beta Radiation Emission

(Lutetium-177)
DNA Double-Strand

Breaks Cell Death

Click to download full resolution via product page

Caption: Lutetium-177 vipivotide tetraxetan binds to PSMA, and the emitted beta radiation from

Lutetium-177 causes DNA damage, leading to cell death.

Experimental Workflow for Safety Assessment
The safety assessment of novel therapeutics like CBP-1018 follows a rigorous, multi-stage

process from preclinical studies to post-market surveillance.
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Drug Safety Assessment Workflow

Preclinical Studies
(In vitro & In vivo toxicology)

Investigational New Drug (IND)
Application
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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